6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, ethoxyquinoline, and benzofuran moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Quinoline Derivatization: Ethoxylation of quinoline to obtain 8-ethoxyquinoline.
Amidation: Formation of the carboxamide linkage between the benzofuran and quinoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.
Reduction: Reduction reactions could target the bromine atom or the carboxamide group.
Substitution: The bromine atom in the benzofuran ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the ethoxyquinoline moiety.
N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine atom.
6-bromo-N-(quinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the ethoxy group on the quinoline ring.
Uniqueness
The unique combination of bromine, ethoxyquinoline, and benzofuran moieties in 6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-bromo-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-3-26-17-9-8-16(15-5-4-10-23-19(15)17)24-21(25)20-12(2)14-7-6-13(22)11-18(14)27-20/h4-11H,3H2,1-2H3,(H,24,25) |
InChI Key |
LFDAQHMIQRJULR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C)C=CC=N2 |
Origin of Product |
United States |
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